molecular formula C27H28N4O4 B2606432 ethyl 1-[2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate CAS No. 1251629-89-6

ethyl 1-[2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate

Cat. No.: B2606432
CAS No.: 1251629-89-6
M. Wt: 472.545
InChI Key: FHCKBKQIOQSBQB-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, a piperidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: The initial step involves the cyclization of a suitable precursor, such as 3,4-dimethylbenzaldehyde, with a nitrogen-containing reagent like hydrazine hydrate. This reaction forms the pyrazoloquinoline core.

    Introduction of the Piperidine Ring: The next step involves the introduction of the piperidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazoloquinoline intermediate with a piperidine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 1-[2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 1-[2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate can be compared with other pyrazoloquinoline derivatives:

    Ethyl 4-(3,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound has a similar core structure but differs in the substitution pattern and functional groups.

    4-[®-1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole: Although structurally different, it shares some functional similarities in terms of biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[2-(3,4-dimethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4/c1-4-35-27(34)18-9-11-30(12-10-18)25(32)19-6-8-23-21(14-19)24-22(15-28-23)26(33)31(29-24)20-7-5-16(2)17(3)13-20/h5-8,13-15,18,29H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUGKABFPJSKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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